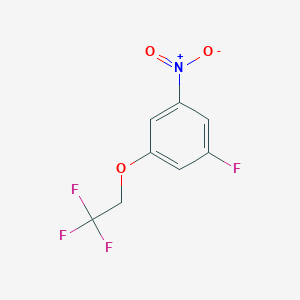

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene

Description

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated aromatic compound featuring a nitro group, a fluorine atom, and a trifluoroethoxy (-OCH₂CF₃) substituent on a benzene ring. Its molecular formula is C₈H₅F₄NO₃, with a molecular weight of 239.13 g/mol. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

1-fluoro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPCLFEQVBSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative. One common method includes the reaction of 3-fluorophenol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a building block in the development of bioactive molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is primarily related to its functional groups. The nitro group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in various chemical reactions. The fluoro groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene with analogous compounds, highlighting differences in substituent positions, functional groups, and applications:

Key Observations:

Substituent Effects: The trifluoroethoxy group in the target compound increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH₃) groups, enhancing membrane permeability in drug candidates . Nitro group positioning (e.g., para vs. meta) alters electronic effects.

Functional Group Impact :

- Cyanide (CN) groups (e.g., in 3-Fluoro-5-methoxy-4-nitrobenzonitrile) introduce polarity, improving solubility in polar solvents but reducing metabolic stability compared to trifluoroethoxy derivatives .

- Trifluoromethyl (-CF₃) groups (e.g., in 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene) provide steric bulk and electron-withdrawing effects similar to trifluoroethoxy but lack ether oxygen’s hydrogen-bonding capability .

Pharmaceutical Relevance

- The trifluoroethoxy moiety is a key feature in drugs like Lansoprazole (), where it improves resistance to enzymatic degradation .

- In contrast, 3-Fluoro-5-nitrophenol is more commonly used in dyes and herbicides due to its lower complexity and cost .

Biological Activity

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their pharmacological profiles by improving metabolic stability, bioavailability, and target specificity.

- Molecular Formula : C10H7F4N O3

- Molecular Weight : 248.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoroethoxy group enhances lipophilicity and may facilitate membrane permeability. The nitro group can act as an electron-withdrawing group, potentially influencing the compound's reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that fluorinated compounds exhibit significant antimicrobial properties. A study evaluating a series of fluorinated nitrobenzenes showed that this compound demonstrated inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound exhibits selective cytotoxicity. The following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The compound's ability to induce apoptosis in cancer cells was further confirmed through flow cytometry analysis.

Case Studies

- Antiviral Activity : A study explored the antiviral potential of various fluorinated compounds including this compound against influenza viruses. The compound exhibited promising results in inhibiting viral replication in vitro.

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene?

- Methodology : A common approach involves nitration of 1,3-bis(2,2,2-trifluoroethoxy)benzene derivatives. For example, nitric acid in trifluoroacetic acid selectively introduces the nitro group at the para position relative to the trifluoroethoxy substituent. Reaction conditions (e.g., temperature, acid strength) must be optimized to avoid over-nitration or decomposition . Alternative routes may involve halogen exchange (e.g., fluorine substitution) on pre-nitrated intermediates .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- 19F NMR : Resolves trifluoroethoxy (-OCF3) and aromatic fluorine signals, with chemical shifts typically between -55 to -75 ppm (CF3) and -100 to -120 ppm (aromatic F) .

- X-ray Crystallography : Determines regiochemistry and bond angles, critical for confirming nitro group positioning .

- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

Q. What solubility and stability considerations are relevant for handling this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Chloroform and ethanol are viable for small-scale reactions .

- Stability : Store in airtight containers at 0–6°C to prevent hydrolysis of the trifluoroethoxy group. Avoid strong oxidizers to minimize decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Mechanistic Insight : The trifluoroethoxy group (-OCF3) is strongly electron-withdrawing via inductive effects, activating the nitro-substituted benzene ring for SNAr. Computational studies (DFT) show enhanced electrophilicity at the nitro-adjacent carbon, favoring attack by nucleophiles like amines or thiols. Competitive substitution at fluorine vs. nitro positions depends on reaction pH and solvent polarity .

Q. What strategies resolve contradictions in regioselectivity data for derivatives of this compound?

- Case Study : Discrepancies in nitration vs. halogenation outcomes can arise from steric hindrance or solvent effects. For example, nitration under kinetic vs. thermodynamic control may yield different isomers. Cross-validation using HPLC-MS and kinetic isotope effects (KIE) helps clarify dominant pathways .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Applications : Serves as a precursor for trifluoroethyl-substituted heterocycles, such as dibenzoxazepines, via SNAr with 2-aminophenols. The nitro group can be reduced to an amine for further functionalization (e.g., coupling to ureas or sulfonamides with antiarrhythmic potential) .

Q. What computational tools predict the compound’s behavior in catalytic systems?

- Methods : Density Functional Theory (DFT) models electron distribution and Fukui indices to identify reactive sites. Molecular dynamics simulations assess solvent effects on reaction trajectories. Software packages like Gaussian or ORCA are standard for such analyses .

Methodological Guidelines

-

Safety Protocols :

- Use PPE (gloves, goggles) due to potential skin/eye irritation from nitroaromatics .

- Dispose of waste via certified hazardous waste handlers to avoid environmental release of fluorinated byproducts .

-

Scale-Up Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.